molecular formula C12H16N2 B1427099 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine CAS No. 1092794-38-1

3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

Cat. No.: B1427099
CAS No.: 1092794-38-1
M. Wt: 188.27 g/mol
InChI Key: MCLSTAPOMBGCLF-UHFFFAOYSA-N
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Description

3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutane ring fused to an isoquinoline moiety, with an amine group attached to the isoquinoline. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a cyclobutane derivative, with an isoquinoline derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
  • 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one

Uniqueness

3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSTAPOMBGCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 2
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 3
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 4
Reactant of Route 4
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 5
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 6
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

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